molecular formula C11H15Cl2NO B1352137 2-(4-Chlorophenyl)-2-methylmorpholine hydrochloride CAS No. 109461-19-0

2-(4-Chlorophenyl)-2-methylmorpholine hydrochloride

Cat. No.: B1352137
CAS No.: 109461-19-0
M. Wt: 248.15 g/mol
InChI Key: HSJCAAPDEIAQIX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-methylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a 4-chlorophenyl group and a methyl group attached to the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-2-methylmorpholine hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and a reducing agent like sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-2-methylmorpholine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-methylmorpholine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 2-(4-Bromophenyl)-2-methylmorpholine hydrochloride
  • 2-(4-Fluorophenyl)-2-methylmorpholine hydrochloride
  • 2-(4-Methylphenyl)-2-methylmorpholine hydrochloride

Comparison: Compared to its analogs, 2-(4-Chlorophenyl)-2-methylmorpholine hydrochloride is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially affecting its absorption and distribution in biological systems. Additionally, the electronic effects of the chlorine atom can alter the compound’s reactivity in chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO.ClH/c1-11(8-13-6-7-14-11)9-2-4-10(12)5-3-9;/h2-5,13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJCAAPDEIAQIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCO1)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80911180
Record name 2-(4-Chlorophenyl)-2-methylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109461-19-0
Record name Morpholine, 2-(4-chlorophenyl)-2-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109461190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Chlorophenyl)-2-methylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80911180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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